6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes both methoxyphenyl and pyrrolopyrimidine moieties. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine core.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using suitable methoxyphenyl halides.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated methoxyphenyl derivatives in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydroxyl or amine groups.
Substitution: Formation of substituted methoxyphenyl derivatives.
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to exert biological effects.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-dimethoxyphenyl)-5-(4-hydroxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- 6-(3,4-dimethoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Uniqueness
6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19N3O5/c1-27-13-7-4-11(5-8-13)16-17-19(23-21(26)24-20(17)25)22-18(16)12-6-9-14(28-2)15(10-12)29-3/h4-10H,1-3H3,(H3,22,23,24,25,26) |
InChI Key |
DXWRQGMOHQBOKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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